![molecular formula C24H22O4 B312456 PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE](/img/structure/B312456.png)
PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a phenyl group and a tert-butyl group attached to a benzoate moiety. Aromatic esters like this one are often used in various chemical and industrial applications due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE typically involves esterification reactions. One common method is the reaction between 4-(tert-butyl)benzoic acid and phenyl 2-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Hydrolysis: 4-(tert-butyl)benzoic acid and phenol.
Reduction: 4-(tert-butyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its aromatic structure.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient in drug development is ongoing.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE depends on its application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The aromatic rings and ester functionality allow for various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Phenyl benzoate: Lacks the tert-butyl group, making it less sterically hindered and potentially less reactive.
4-tert-butylphenyl benzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Phenyl 2-hydroxybenzoate (salol): Contains a hydroxyl group instead of an ester, leading to different chemical properties and uses.
Uniqueness: PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE is unique due to the presence of both a tert-butyl group and an ester linkage, which confer specific steric and electronic properties. These features make it particularly useful in applications requiring stability and specific reactivity patterns.
Propiedades
Fórmula molecular |
C24H22O4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
phenyl 2-(4-tert-butylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C24H22O4/c1-24(2,3)18-15-13-17(14-16-18)22(25)28-21-12-8-7-11-20(21)23(26)27-19-9-5-4-6-10-19/h4-16H,1-3H3 |
Clave InChI |
GQYORLJHPUQBCV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





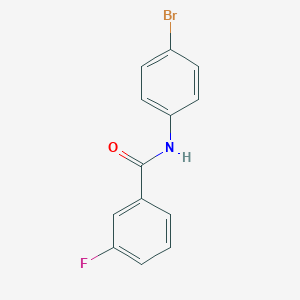
![2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE](/img/structure/B312379.png)
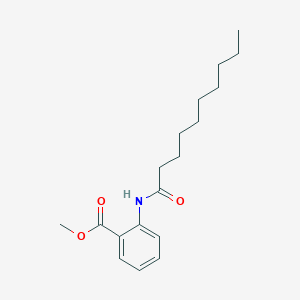
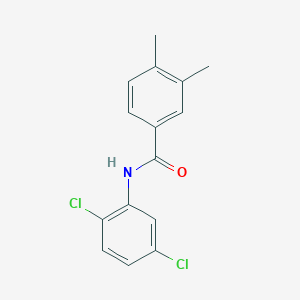

![N-[4-(diethylamino)phenyl]-4-fluorobenzamide](/img/structure/B312390.png)


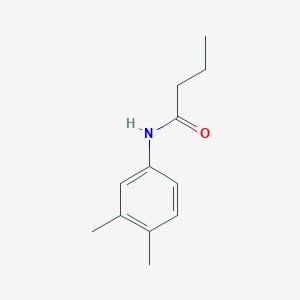
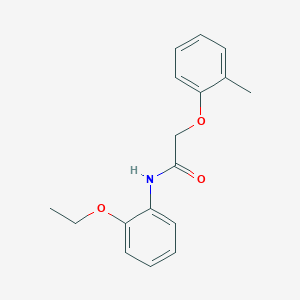
![N-[4-(diethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B312397.png)
